N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide features a unique hybrid structure combining a pyrimidinyl-piperidine moiety linked via a methyl group to a 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide scaffold. Sulfonamide derivatives are well-documented in medicinal chemistry for their antimicrobial, diuretic, and enzyme-inhibitory properties . Its design aligns with trends in drug discovery that prioritize multifunctional heterocyclic frameworks .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-27(24,15-2-3-16-17(12-15)26-11-10-25-16)21-13-14-4-8-22(9-5-14)18-19-6-1-7-20-18/h1-3,6-7,12,14,21H,4-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVFLMZEHMPVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₆H₁₉N₅O₃S
- Molecular Weight : 365.42 g/mol
The structure features a pyrimidine ring, a piperidine moiety, and a benzo[d][1,4]dioxine core, which contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell membranes, leading to cell lysis. This is similar to other sulfonamide derivatives that inhibit bacterial growth by targeting folic acid synthesis pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions.
Biological Activity Data
Case Studies
-
Antimicrobial Evaluation :
A study evaluated a series of sulfonamide derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. -
Anti-inflammatory Studies :
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases. -
Inhibition of Enzymatic Activity :
The compound was tested for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Compounds structurally related to this compound showed moderate inhibitory effects, indicating potential for gout management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound : Combines a pyrimidin-2-yl-substituted piperidine with a benzo[b][1,4]dioxine-sulfonamide. The piperidine ring enhances conformational flexibility, while the fused dioxine ring may improve metabolic stability compared to simpler benzene derivatives.
- Desai et al. (2016): A pyrimidin-2-yl-benzenesulfonamide linked to a triazine-piperidine system.
- Patent Example 57 () : Features a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one substituent and sulfonamide group. The fluorine substituents may enhance bioavailability and target affinity .
- Benzooxazine Sulfonamide () : Contains a benzo[b][1,4]oxazine fused ring instead of dioxine, with a pyrrolopyridine substituent. The oxazine ring’s oxygen atom may alter electronic properties compared to the dioxine’s two oxygen atoms .
Data Table
Research Findings and Outlook
While the target compound’s exact biological activity remains uncharacterized in the provided evidence, structural analogs demonstrate diverse applications, from antimicrobial agents to CNS-targeting ligands. Key findings include:
- Sulfonamide Heterocycles : Critical for hydrogen bonding and target engagement, as seen in Desai’s antimicrobial derivatives .
- Piperidine/Piperazine Moieties : Improve blood-brain barrier penetration in dopamine receptor ligands, a relevant consideration if the target compound targets CNS pathways .
Further studies should prioritize synthesizing the target compound and evaluating its activity against disease-relevant targets, leveraging methodologies from analogous sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
